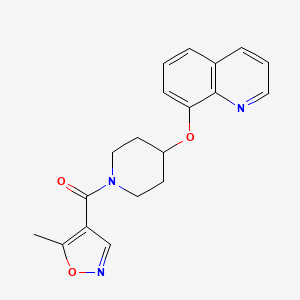
(5-Methylisoxazol-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Methylisoxazol-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H19N3O3 and its molecular weight is 337.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It’s worth noting that compounds containing quinoline and isoxazole moieties have been associated with a broad range of biological activities . Quinoline derivatives, for instance, have been used in the treatment of malaria and have shown potential in anti-cancer, anti-inflammatory, and anti-ulcer treatments .
Mode of Action
Compounds containing quinoline and isoxazole moieties have been known to interact with cells in a variety of ways . For instance, some quinoline derivatives have been found to inhibit the growth of M. tuberculosis .
Biochemical Pathways
It’s known that quinoline and isoxazole derivatives can influence a variety of biochemical processes . For example, some quinoline derivatives have been found to have antifungal activity .
Result of Action
Compounds containing quinoline and isoxazole moieties have been associated with a variety of biological effects . For instance, some quinoline derivatives have been found to exhibit antibacterial activity .
生物活性
The compound (5-Methylisoxazol-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone , identified by CAS number 1903456-46-1, represents a novel class of synthetic compounds that have garnered attention for their potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological implications.
Chemical Structure and Properties
The molecular formula of this compound is C19H19N3O3 with a molecular weight of 337.4 g/mol. The structure consists of a piperidine ring linked to a quinoline moiety and an isoxazole group, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O3 |
| Molecular Weight | 337.4 g/mol |
| CAS Number | 1903456-46-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the isoxazole ring followed by the introduction of the quinoline and piperidine components through coupling reactions.
Antimicrobial Activity
Recent studies indicate that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing isoxazole and quinoline rings have shown moderate to excellent antimicrobial activity against various bacterial strains, suggesting that this compound may also possess similar properties .
Antiviral Properties
In silico studies have predicted potential antiviral activity for this compound. Molecular docking simulations suggest that it may interact effectively with viral proteins, which could inhibit viral replication . This aligns with findings from other compounds in the quinoline class that have demonstrated antiviral effects.
The proposed mechanism of action involves the inhibition of key enzymes or receptors associated with microbial growth or viral replication. The presence of the isoxazole and quinoline moieties may enhance binding affinity to these biological targets, leading to increased efficacy .
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of related compounds:
- Antimicrobial Screening : A series of related piperidine derivatives were synthesized and screened for antimicrobial activity. Compounds showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with some derivatives achieving MIC values in the low micromolar range .
- In Vivo Studies : In vivo evaluations in animal models demonstrated that certain quinoline derivatives produced significant improvements in infection outcomes when administered alongside standard antibiotics . This suggests a potential role for this compound in combination therapies.
属性
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-16(12-21-25-13)19(23)22-10-7-15(8-11-22)24-17-6-2-4-14-5-3-9-20-18(14)17/h2-6,9,12,15H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYDLVJOAAMNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














